PF-04859989 hydrochloride

Neuroscience Enzyme Inhibition Drug Discovery

Procure PF-04859989 HCl for validated, irreversible KAT II inhibition. Unlike reversible analogs or uncharacterized candidates, this compound offers proven brain penetrance and a 1,000-fold selectivity window essential for dissecting the kynurenine pathway. Essential for reproducible in vivo cognitive studies (50% KYNA reduction at 10 mg/kg s.c.). Standardized ≥98% HPLC purity ensures assay consistency across batches.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 177943-33-8
Cat. No. B185878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04859989 hydrochloride
CAS177943-33-8
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C2=CC=CC=C21)O)N.Cl
InChIInChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1
InChIKeyWZOBDOKCHIUXAY-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-04859989 Hydrochloride: Potent, Brain-Penetrant KAT II Inhibitor for Neuroscience Research


PF-04859989 hydrochloride (CAS: 177943-33-8) is a cyclic hydroxamic acid derivative that functions as a highly potent, selective, and irreversible inhibitor of kynurenine aminotransferase II (KAT II), a pyridoxal-5′-phosphate (PLP)-dependent enzyme responsible for the majority of brain kynurenic acid (KYNA) synthesis [1]. It is a key tool compound for investigating the role of the kynurenine pathway in cognitive function and psychiatric disorders [2].

Why Other KAT II Inhibitors Cannot Simply Substitute PF-04859989 Hydrochloride in Research Applications


Substituting PF-04859989 with other KAT II inhibitors such as BFF-122 or natural products like herbacetin is not scientifically justifiable for studies requiring robust, in vivo target engagement and unambiguous interpretation of mechanism. These alternative compounds differ fundamentally in their potency, selectivity profile, mechanism of action (irreversible covalent modification vs. reversible competition), and documented capacity for brain penetration [1]. The quantitative evidence demonstrates that PF-04859989 is the reference KAT II inhibitor validated across multiple cognitive behavioral assays and species, whereas many alternatives lack comparable in vivo pharmacodynamic data or exhibit lower lipophilic efficiency [2].

Quantitative Evidence: PF-04859989 Hydrochloride Differentiated from KAT II Inhibitor Comparators


Superior Enzymatic Potency on Human KAT II: PF-04859989 vs. BFF-122

PF-04859989 demonstrates approximately 43-fold greater potency against human KAT II compared to the prototypical inhibitor BFF-122. This superior potency is critical for achieving maximal target engagement at lower, potentially less toxic concentrations in cellular and in vivo models .

Neuroscience Enzyme Inhibition Drug Discovery

Defined Irreversible Covalent Mechanism vs. Reversible Natural Product Inhibitors

PF-04859989 is a validated irreversible inhibitor that forms a covalent adduct with the PLP cofactor in the KAT II active site [1]. This contrasts with other KAT II inhibitors like herbacetin and (-)-epicatechin, which are reversible and competitive, exhibiting substantially weaker potency (IC50 values of 5.98 µM and 8.76 µM, respectively) [2]. Irreversible inhibition ensures sustained reduction of KYNA synthesis even after compound washout, a critical feature for robust in vivo efficacy studies.

Mechanism of Action Structural Biology Pharmacology

Exceptional Isoform Selectivity: PF-04859989 Demonstrates ~1000-Fold Window Over Other KAT Isoforms

PF-04859989 exhibits profound selectivity for KAT II over the related human isoforms KAT I, KAT III, and KAT IV, with selectivity margins of approximately 956-fold, 478-fold, and >2173-fold, respectively . This level of isoform discrimination is not consistently demonstrated by other tool compounds like BFF-122, which shows only a ~30-fold selectivity between KAT II and KAT I [1]. This high selectivity ensures that observed biological effects can be confidently attributed to KAT II inhibition rather than confounding activity at other KAT enzymes.

Target Selectivity Enzymology Off-Target Profiling

Brain-Penetrant In Vivo Efficacy: Quantified KYNA Reduction and Pro-Cognitive Effects

PF-04859989 is brain-penetrant, a critical attribute for a CNS target. A single subcutaneous dose of 10 mg/kg in rats reduces brain KYNA levels by 50% [1] and can lower KYNA to as little as 28% of basal levels [2]. This robust pharmacodynamic effect translates into functional pro-cognitive benefits, preventing ketamine-induced deficits in spatial memory in non-human primates and improving performance in a sustained attention task in rats [2]. The brain-penetrant efficacy of alternative compounds like BFF-122 is less well-characterized in systemic administration models, often requiring direct intracranial injection for efficacy [3].

Pharmacokinetics In Vivo Pharmacology Behavioral Neuroscience

Validated Template for Medicinal Chemistry: PF-04859989 vs. Pyrazole Analogs

PF-04859989 serves as a foundational template for structure-based drug design, enabling the discovery of improved analogs. A structure-guided optimization campaign replaced its dihydroquinolinone core with a tetrahydropyrazolopyridinone core, leading to a new series of irreversible KAT II inhibitors. The most potent analog from this effort, Compound 20, achieved a k(inact)/K(i) value of 112,000 M(-1)s(-1) and a lipophilic efficiency (LipE) of 8.53, representing a significant improvement over the parent compound [1]. This highlights PF-04859989's value not just as a standalone tool compound, but as a benchmark for advancing the entire field of KAT II inhibition.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Procurement-Ready Research Applications for PF-04859989 Hydrochloride


Validated Tool for Investigating Cognitive Deficits in Preclinical Schizophrenia Models

Given its proven ability to reduce brain KYNA by up to 72% and prevent ketamine-induced cognitive disruptions in both rodents and non-human primates [1], PF-04859989 is the compound of choice for studies aiming to establish a causal link between elevated KYNA and cognitive impairment. Its use is supported by a direct body of evidence demonstrating efficacy in models of working memory, spatial memory, and sustained attention, making it ideal for target validation and testing novel therapeutic hypotheses related to NMDA receptor hypofunction [1].

Reference Inhibitor for Selectivity Profiling of New KAT II Inhibitors

With a well-characterized and exceptional selectivity profile—being ~1000-fold selective over KAT I, ~500-fold over KAT III, and >2000-fold over KAT IV —PF-04859989 serves as an essential reference standard. It is indispensable for screening campaigns and lead optimization programs to benchmark the isoform selectivity of novel chemical matter, ensuring that new compounds offer a meaningful advantage in terms of target specificity .

Benchmark Compound for In Vivo Target Engagement and Pharmacodynamic Studies

PF-04859989 is a fully validated, systemically available, and brain-penetrant tool for achieving robust KAT II inhibition in live animal models. A single 10 mg/kg s.c. dose provides a quantifiable and reproducible 50% reduction in brain KYNA [2]. This established pharmacodynamic readout makes it the ideal positive control and benchmark for evaluating the efficacy, brain penetration, and duration of action of new KAT II inhibitors in vivo [2].

Proven Template for Structure-Based Drug Design of Irreversible Inhibitors

PF-04859989 is not only a potent inhibitor but also a structurally characterized covalent modifier of the PLP cofactor, with its binding mode confirmed by X-ray crystallography [3]. This makes it an excellent starting point for medicinal chemistry efforts focused on developing next-generation KAT II inhibitors. Its use as a template has already led to the discovery of analogs with significantly improved lipophilic efficiency (LipE = 8.53) and potency (k(inact)/K(i) = 112,000 M(-1)s(-1)) [3].

Quote Request

Request a Quote for PF-04859989 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.